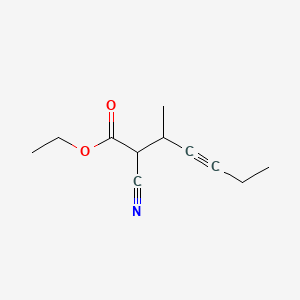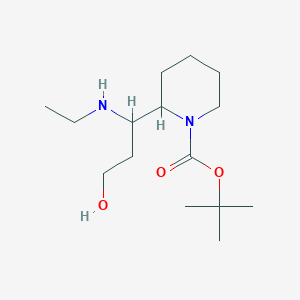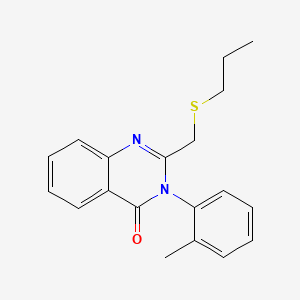
4(3H)-Quinazolinone, 2-propylthiomethyl-3-(o-tolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 2-propylthiomethyl-3-(o-tolyl)- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 2-propylthiomethyl and a 3-(o-tolyl) substituent, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-propylthiomethyl-3-(o-tolyl)- typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 2-Propylthiomethyl Group: The 2-propylthiomethyl group can be introduced via alkylation reactions using appropriate alkyl halides and thiol derivatives.
Attachment of the 3-(o-Tolyl) Group: The 3-(o-tolyl) group can be attached through Friedel-Crafts acylation or alkylation reactions using o-tolyl derivatives and suitable catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 2-propylthiomethyl-3-(o-tolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvents and temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced functional groups such as alcohols or amines.
Substitution: Substituted quinazolinone derivatives with various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 2-propylthiomethyl-3-(o-tolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone, 2-methyl-3-(o-tolyl)-: Similar structure but with a methyl group instead of a propylthiomethyl group.
4(3H)-Quinazolinone, 2-ethyl-3-(o-tolyl)-: Similar structure but with an ethyl group instead of a propylthiomethyl group.
4(3H)-Quinazolinone, 2-propyl-3-(o-tolyl)-: Similar structure but without the thiomethyl group.
Uniqueness
4(3H)-Quinazolinone, 2-propylthiomethyl-3-(o-tolyl)- is unique due to the presence of the propylthiomethyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
特性
CAS番号 |
61554-69-6 |
|---|---|
分子式 |
C19H20N2OS |
分子量 |
324.4 g/mol |
IUPAC名 |
3-(2-methylphenyl)-2-(propylsulfanylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C19H20N2OS/c1-3-12-23-13-18-20-16-10-6-5-9-15(16)19(22)21(18)17-11-7-4-8-14(17)2/h4-11H,3,12-13H2,1-2H3 |
InChIキー |
HCMBQCAGPCKIDU-UHFFFAOYSA-N |
正規SMILES |
CCCSCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


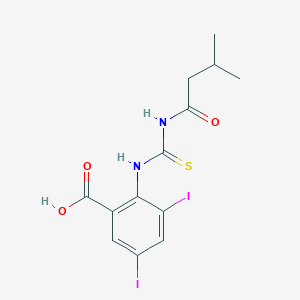
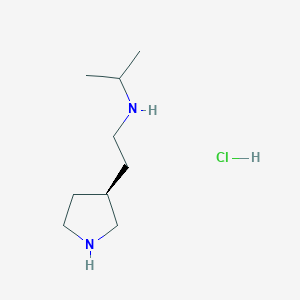

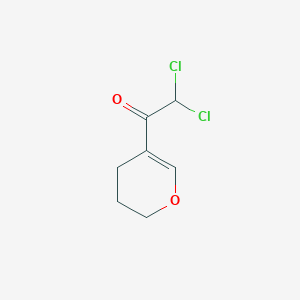
![1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13948715.png)
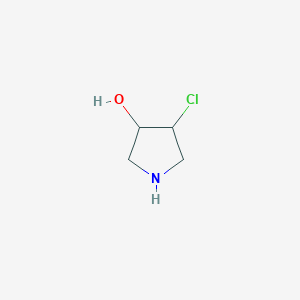
![Furo[2,3-B]benzofuran](/img/structure/B13948729.png)

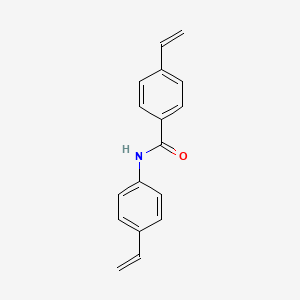
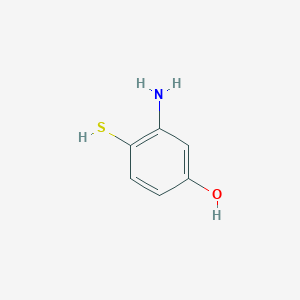
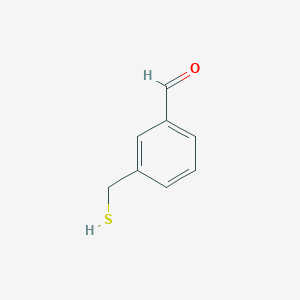
![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)
